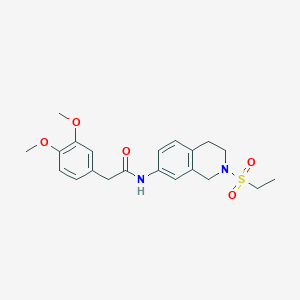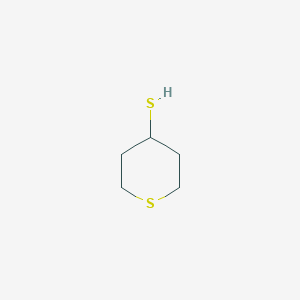![molecular formula C15H20N2O4S B2951930 1-[4-(4-Methoxyphenyl)sulfonyl-1,4-diazepan-1-yl]prop-2-en-1-one CAS No. 2361722-03-2](/img/structure/B2951930.png)
1-[4-(4-Methoxyphenyl)sulfonyl-1,4-diazepan-1-yl]prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(4-Methoxyphenyl)sulfonyl-1,4-diazepan-1-yl]prop-2-en-1-one, also known as MDL-100,907, is a potent and selective antagonist of the dopamine D4 receptor. The compound was first synthesized in the late 1990s by scientists at the pharmaceutical company Merck & Co. MDL-100,907 has been extensively studied for its potential use in the treatment of various psychiatric disorders, including schizophrenia and bipolar disorder.
Mécanisme D'action
1-[4-(4-Methoxyphenyl)sulfonyl-1,4-diazepan-1-yl]prop-2-en-1-one acts as a selective antagonist of the dopamine D4 receptor, which is a subtype of the dopamine receptor family. The dopamine D4 receptor is primarily expressed in the prefrontal cortex, where it is believed to play a role in cognitive and emotional processing. By blocking the dopamine D4 receptor, 1-[4-(4-Methoxyphenyl)sulfonyl-1,4-diazepan-1-yl]prop-2-en-1-one may modulate dopamine signaling in this region of the brain and improve cognitive and emotional function.
Effets Biochimiques Et Physiologiques
1-[4-(4-Methoxyphenyl)sulfonyl-1,4-diazepan-1-yl]prop-2-en-1-one has been shown to have a selective and potent effect on the dopamine D4 receptor, with little or no activity at other dopamine receptor subtypes. The compound has been shown to inhibit dopamine-stimulated cAMP production in cells expressing the dopamine D4 receptor, indicating that it acts as a functional antagonist of this receptor. In preclinical studies, 1-[4-(4-Methoxyphenyl)sulfonyl-1,4-diazepan-1-yl]prop-2-en-1-one has been shown to improve cognitive and emotional function in animal models of schizophrenia and bipolar disorder.
Avantages Et Limitations Des Expériences En Laboratoire
1-[4-(4-Methoxyphenyl)sulfonyl-1,4-diazepan-1-yl]prop-2-en-1-one has several advantages as a research tool for investigating the role of the dopamine D4 receptor in psychiatric disorders. The compound is highly selective for this receptor subtype, which allows for more precise targeting of this system in preclinical studies. Additionally, 1-[4-(4-Methoxyphenyl)sulfonyl-1,4-diazepan-1-yl]prop-2-en-1-one has been shown to have a long half-life and good bioavailability, which makes it suitable for use in animal models. However, there are also limitations to the use of 1-[4-(4-Methoxyphenyl)sulfonyl-1,4-diazepan-1-yl]prop-2-en-1-one in preclinical studies. The compound has a relatively low water solubility, which can make dosing and administration more challenging. Additionally, the effects of 1-[4-(4-Methoxyphenyl)sulfonyl-1,4-diazepan-1-yl]prop-2-en-1-one on other dopamine receptor subtypes and other neurotransmitter systems are not well understood, which may limit its utility in certain research contexts.
Orientations Futures
There are several future directions for research on 1-[4-(4-Methoxyphenyl)sulfonyl-1,4-diazepan-1-yl]prop-2-en-1-one and the dopamine D4 receptor. One area of interest is the potential use of 1-[4-(4-Methoxyphenyl)sulfonyl-1,4-diazepan-1-yl]prop-2-en-1-one in the treatment of other psychiatric disorders, such as attention deficit hyperactivity disorder (ADHD) and addiction. The dopamine D4 receptor has been implicated in the pathophysiology of these disorders, and 1-[4-(4-Methoxyphenyl)sulfonyl-1,4-diazepan-1-yl]prop-2-en-1-one may have therapeutic benefits in these contexts. Additionally, further research is needed to elucidate the role of the dopamine D4 receptor in cognitive and emotional processing, and to investigate the potential for targeting this receptor in the development of new treatments for psychiatric disorders.
Méthodes De Synthèse
The synthesis of 1-[4-(4-Methoxyphenyl)sulfonyl-1,4-diazepan-1-yl]prop-2-en-1-one involves several steps, starting with the reaction of 4-methoxybenzylamine with 1,4-diazepan-2-one to form the intermediate 4-(4-methoxyphenyl)-1,4-diazepan-1-ylamine. This intermediate is then reacted with prop-2-en-1-one in the presence of a strong base to produce 1-[4-(4-Methoxyphenyl)sulfonyl-1,4-diazepan-1-yl]prop-2-en-1-one. The synthesis of 1-[4-(4-Methoxyphenyl)sulfonyl-1,4-diazepan-1-yl]prop-2-en-1-one has been optimized to produce high yields and purity.
Applications De Recherche Scientifique
1-[4-(4-Methoxyphenyl)sulfonyl-1,4-diazepan-1-yl]prop-2-en-1-one has been extensively studied for its potential use in the treatment of various psychiatric disorders, including schizophrenia and bipolar disorder. The compound has been shown to have a high affinity for the dopamine D4 receptor, which is believed to play a role in the pathophysiology of these disorders. 1-[4-(4-Methoxyphenyl)sulfonyl-1,4-diazepan-1-yl]prop-2-en-1-one has been used in preclinical studies to investigate the role of the dopamine D4 receptor in these disorders and to evaluate the potential therapeutic benefits of targeting this receptor.
Propriétés
IUPAC Name |
1-[4-(4-methoxyphenyl)sulfonyl-1,4-diazepan-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c1-3-15(18)16-9-4-10-17(12-11-16)22(19,20)14-7-5-13(21-2)6-8-14/h3,5-8H,1,4,9-12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHHJUPRDZSHCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Methoxyphenyl)sulfonyl-1,4-diazepan-1-yl]prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-N~5~-(2,3-dimethylphenyl)-4-hydroxy-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2951849.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2951850.png)
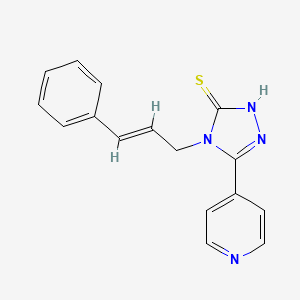
![2-[1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2951853.png)
![(5E)-3-[(4-tert-butylphenyl)methyl]-5-[(4-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2951855.png)
![2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2951856.png)
![1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-3-[(2-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2951857.png)
![Benzo[b]thiophene, 4-ethynyl-](/img/structure/B2951858.png)
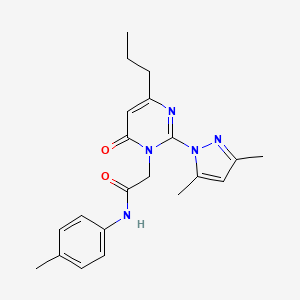
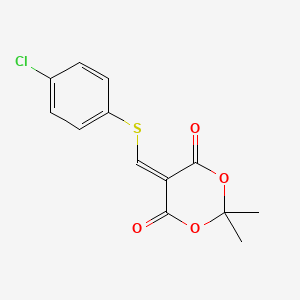
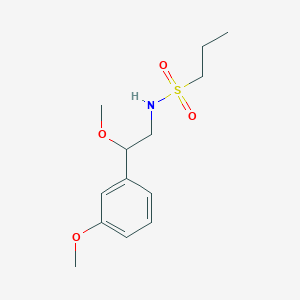
![1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2951866.png)
